molecular formula C18H16InN2O6- B143769 In-Ehpg CAS No. 132830-15-0

In-Ehpg

Cat. No. B143769
M. Wt: 467.2 g/mol
InChI Key: RWAZXYXDUOVRLB-JWFOFJTQSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

In-Ehpg, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a synthetic polymer that has been extensively used in the field of drug delivery. The unique properties of In-Ehpg make it an ideal candidate for the development of new drug delivery systems.

Mechanism Of Action

The mechanism of action of In-Ehpg-based drug delivery systems depends on the type of drug being delivered and the targeted site of action. In general, the polymer encapsulates the drug and delivers it to the target site, where it is released in a controlled manner. The release rate of the drug can be modulated by changing the properties of the polymer, such as its molecular weight and hydrophilicity.

Biochemical And Physiological Effects

In-Ehpg-based drug delivery systems have been shown to have minimal toxicity and immunogenicity in vitro and in vivo. The polymer is biodegradable and is cleared from the body through the kidneys. The biochemical and physiological effects of In-Ehpg-based drug delivery systems depend on the type of drug being delivered and the targeted site of action.

Advantages And Limitations For Lab Experiments

In-Ehpg-based drug delivery systems offer several advantages for lab experiments, including their ability to encapsulate a wide range of drugs, their biocompatibility and biodegradability, and their ability to deliver drugs in a controlled manner. However, there are also some limitations to using In-Ehpg-based drug delivery systems in lab experiments, including the difficulty in synthesizing the polymer and the need for specialized equipment to characterize its properties.

Future Directions

There are several future directions for the development of In-Ehpg-based drug delivery systems. These include the development of new methods for synthesizing the polymer, the optimization of the properties of the polymer for specific applications, and the testing of the polymer in clinical trials. Other future directions include the development of new drug delivery systems based on In-Ehpg, such as targeted drug delivery systems and stimuli-responsive drug delivery systems.
Conclusion:
In-Ehpg is a synthetic polymer that has been extensively used in the field of drug delivery. The polymer offers several advantages for the development of new drug delivery systems, including its biocompatibility, biodegradability, and water solubility. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases. There are several future directions for the development of In-Ehpg-based drug delivery systems, including the optimization of the properties of the polymer for specific applications and the testing of the polymer in clinical trials.

Synthesis Methods

In-Ehpg is synthesized by polymerizing In-Ehpg(2-hydroxypropyl) methacrylamide monomers using a free radical initiator. The resulting polymer has a high molecular weight and a narrow molecular weight distribution. The polymerization reaction can be carried out using different methods, including solution polymerization, emulsion polymerization, and precipitation polymerization. The choice of polymerization method depends on the desired properties of the polymer and the intended application.

Scientific Research Applications

In-Ehpg has been extensively used in the field of drug delivery due to its unique properties, including biocompatibility, biodegradability, and water solubility. The polymer can be used to encapsulate a wide range of drugs, including small molecules, peptides, and proteins. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

properties

CAS RN

132830-15-0

Product Name

In-Ehpg

Molecular Formula

C18H16InN2O6-

Molecular Weight

467.2 g/mol

IUPAC Name

2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;indium-111(3+)

InChI

InChI=1S/C18H20N2O6.In/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4/i;1-4

InChI Key

RWAZXYXDUOVRLB-JWFOFJTQSA-J

Isomeric SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[111In+3]

SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3]

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3]

synonyms

In-EHPG
indium(111)-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)
N.N'-ethylenebis(2-hydroxyphenyl)glycine-indium(111) complex

Origin of Product

United States

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